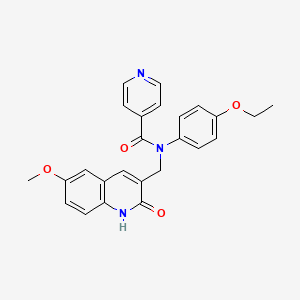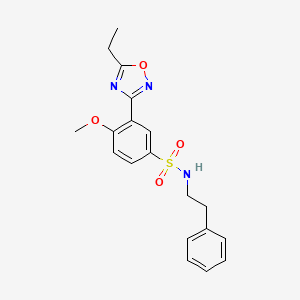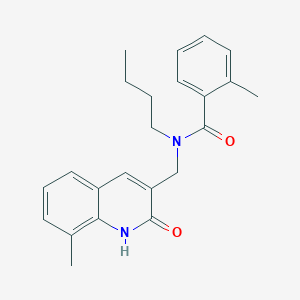
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BMH-21 and has been studied for its anticancer and antiviral properties.
Wirkmechanismus
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood. However, studies have shown that BMH-21 targets multiple cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the p53 pathway. BMH-21 has been shown to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. Studies have shown that BMH-21 inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in animal models. BMH-21 has also been shown to inhibit viral replication and reduce viral load in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments include its potent anticancer and antiviral properties, its ability to target multiple cellular pathways, and its optimized synthesis method for high yield and purity. However, the limitations of using BMH-21 in lab experiments include its unknown mechanism of action and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to study its potential for combination therapy with other anticancer or antiviral agents. Additionally, the development of BMH-21 analogs with improved pharmacological properties could also be explored. Finally, the potential for BMH-21 as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases, could be investigated.
Synthesemethoden
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-hydroxy-8-methylquinoline with 2-chloromethylbenzamide, followed by N-alkylation and N-acylation. This process has been optimized for high yield and purity and has been used in several studies to produce BMH-21 for scientific research.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential pharmacological properties, including its anticancer and antiviral effects. Several studies have shown that BMH-21 has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMH-21 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer properties, BMH-21 has also been studied for its antiviral effects. Studies have shown that BMH-21 has potent antiviral activity against several viruses, including HIV, influenza, and Zika virus. BMH-21 has been shown to inhibit viral replication and reduce viral load in animal models.
Eigenschaften
IUPAC Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-13-25(23(27)20-12-7-6-9-16(20)2)15-19-14-18-11-8-10-17(3)21(18)24-22(19)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZDOIUIDOVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
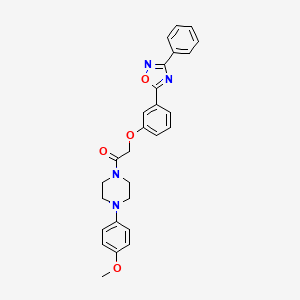
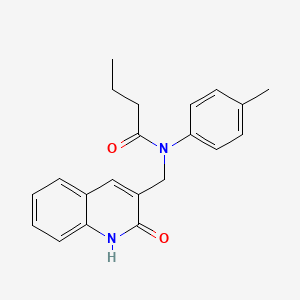

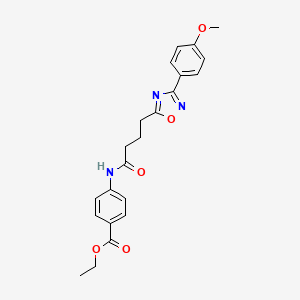

![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)

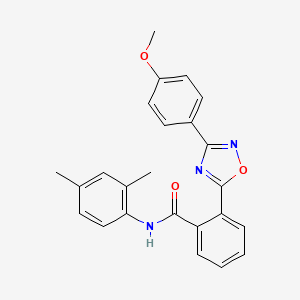
![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)

